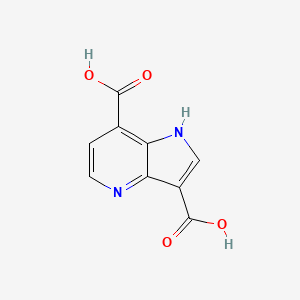![molecular formula C13H26Cl2N2 B1525369 N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride CAS No. 1219961-11-1](/img/structure/B1525369.png)
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Descripción general
Descripción
“N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1219961-11-1. It has a linear formula of C13H26Cl2N2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The molecular weight of “N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is 281.27 .Aplicaciones Científicas De Investigación
Synthesis of 3-Amino-2-pyrones and 2,5-Dihydrofurans
The copper(I)-catalyzed three-component reaction of propargyl alcohols, aldehydes, and amines demonstrates the synthesis of 3-amino-2-pyrones and 2,5-dihydrofurans. This method highlights the significance of 2-pyrones and dihydrofurans as units with biological activity and as structural units of bioactive natural and unnatural products respectively (Snieckus, 2015).
Catalytic Intramolecular Allylic Alkylation
N-Protected amino acid allyl amides with an allylic leaving group can serve as substrates in palladium-catalyzed allylic alkylation, providing a method to synthesize α‐Amino‐γ‐lactams, highlighting the potential for generating complex lactam structures from simpler amines (Thies & Kazmaier, 2014).
Gold(I)-Catalyzed Intramolecular Amination
The gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine and piperidine derivatives showcases a method for synthesizing complex nitrogen-containing cycles, providing a versatile tool for organic synthesis (Mukherjee & Widenhoefer, 2011).
Synthesis of Dihydropyrrol-2-ones and Piperidines
A methodology involving ethylenediammonium diformate as a reusable catalyst for the synthesis of dihydropyrrol-2-ones and highly substituted piperidines demonstrates the green and facile approach to synthesizing these compounds, illustrating the importance of sustainable methods in chemical synthesis (Zarei & Sajadikhah, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-piperidin-4-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSBBFUNYRINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCC1CCNCC1)CC=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)


![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)


